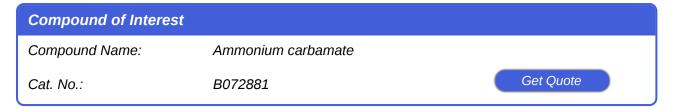


# Crystal structure of ammonium carbamate polymorphs

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Crystal Structure of Ammonium Carbamate Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structures of **ammonium carbamate** polymorphs, detailing their crystallographic data, synthesis protocols, and characterization methods. **Ammonium carbamate** ([NH<sub>4</sub>][H<sub>2</sub>NCO<sub>2</sub>]) is a key intermediate in the industrial synthesis of urea and serves as a vital compound in various biochemical pathways.[1] It is known to exist in at least two distinct polymorphic forms,  $\alpha$ -ammonium **carbamate** and  $\beta$ -ammonium **carbamate**, both belonging to the orthorhombic crystal system. [1]

## **Crystallographic Data of Polymorphs**

The two known polymorphs of **ammonium carbamate**,  $\alpha$  and  $\beta$ , exhibit different space groups and unit cell parameters. The  $\alpha$ -polymorph is the thermodynamically stable form at ambient pressure, while the  $\beta$ -polymorph becomes the more stable phase at pressures exceeding approximately 0.4 GPa.[2]

A summary of the crystallographic data for both polymorphs is presented below for easy comparison.



Parameter	α-Ammonium Carbamate	β-Ammonium Carbamate
Crystal System	Orthorhombic	Orthorhombic
Space Group	Pbca (No. 61)	Ibam (No. 72)
Z (Formula units/cell)	8	8
Unit Cell Parameters		
a (Å)	17.05189 (15) [a]	10.1428 [c]
b (Å)	6.43531 (7) [a]	9.1579 [c]
c (Å)	6.68093 (7) [a]	7.4485 [c]
Cell Volume (V) (Å <sup>3</sup> )	733.126 (9) [a]	692.25 [c]
Data Collection Temp.	4.2 K [a]	Room Temperature (assumed) [c]
Data Source	Neutron Powder Diffraction [a]	Powder X-ray Diffraction [c]
Reference	Howard et al. (2022)[2]	Kuhn et al. (2007)[3]
[a] Data for deuterated α- ammonium carbamate (ND4·ND2CO2).		
[c] Data sourced from the Crystallography Open Database (COD) entry 1528657, which cites Kuhn et al. (2007).	_	

## **Experimental Protocols Synthesis of Ammonium Carbamate**

**Ammonium carbamate** is highly sensitive to moisture and decomposes in air. All manipulations should be performed under anhydrous conditions, preferably in an inert atmosphere (e.g., a glovebox).



This laboratory-scale procedure provides a convenient route to pure, anhydrous **ammonium** carbamate.

#### Materials:

- Anhydrous liquid ammonia (approx. 400 mL)
- Solid carbon dioxide (Dry Ice), powdered
- 1-liter Pyrex Dewar flask (unsilvered is recommended for observation)
- Stirring apparatus

#### Procedure:

- Place approximately 400 mL of anhydrous liquid ammonia into the 1-liter Dewar flask. The
  process should be conducted in a well-ventilated fume hood.
- Powder small portions of Dry Ice as needed to minimize moisture absorption from the atmosphere.
- Slowly and carefully add the powdered Dry Ice to the liquid ammonia with constant stirring.
   The reaction is exothermic. Continue the addition until the mixture reaches a slushy consistency.
- Once the reaction is complete, allow the excess liquid ammonia to evaporate in the fume hood.
- The remaining white solid is pure **ammonium carbamate**. Store the product in a tightly sealed container under an inert atmosphere at low temperature (2-8°C) to prevent decomposition.

This method allows for the selective precipitation of **ammonium carbamate** by excluding water.

#### Materials:

Anhydrous ethanol (or 1-propanol, DMF)



- Anhydrous ammonia gas
- Carbon dioxide gas
- Three-neck flask equipped with a gas inlet tube, a gas outlet, and a mechanical stirrer
- Cooling bath (ice-salt or cryocooler)
- Inert filtration apparatus (e.g., Schlenk filter)

#### Procedure:

- Assemble the reaction apparatus and dry thoroughly by heating under vacuum.
- Place anhydrous ethanol in the three-neck flask and cool the vessel to 0°C using the cooling bath.
- Bubble anhydrous ammonia gas through the cooled solvent with stirring until the solution is saturated.
- Subsequently, bubble carbon dioxide gas through the ammonia-saturated solution. A 2:1 molar ratio of NH<sub>3</sub> to CO<sub>2</sub> should be targeted.
- Ammonium carbamate will precipitate as a white solid. Continue the gas flow until
  precipitation is complete.
- Isolate the solid product by filtration under an inert atmosphere using a Schlenk filter to prevent exposure to air and moisture.
- Wash the precipitate with a small amount of cold, anhydrous ethanol and dry under vacuum.
- Store the product in a tightly sealed container under an inert atmosphere at low temperature.

### Characterization by X-Ray Powder Diffraction (XRPD)

Due to its instability in air, special handling is required for the XRPD analysis of **ammonium** carbamate.

Protocol 2.2.1: XRPD Sample Preparation and Data Collection



#### Equipment:

- X-ray diffractometer
- Air-tight or environmental sample holder (e.g., a domed, zero-background holder with a Kapton or Mylar film cover)
- Glovebox with an inert atmosphere (<10 ppm O<sub>2</sub>, <10 ppm H<sub>2</sub>O)

#### Procedure:

- Sample Preparation (inside a glovebox):
  - Gently grind a small amount of the synthesized ammonium carbamate using an agate mortar and pestle to ensure a random particle distribution and reduce preferred orientation effects.
  - Carefully load the powdered sample into the well of the air-tight sample holder.
  - Press the powder gently with a flat surface (e.g., a clean glass slide) to create a smooth, level surface.
  - Securely place the Kapton or Mylar film over the sample well and seal the holder according to the manufacturer's instructions.

#### Data Collection:

- Quickly transfer the sealed sample holder from the glovebox to the diffractometer to minimize any potential atmospheric exposure.
- Mount the holder onto the goniometer stage.
- Set the appropriate instrument parameters (e.g., Cu Kα radiation, voltage, current, scan range, step size, and scan speed). A typical scan might be from 5° to 70° 2θ with a step size of 0.02°.
- Initiate the data collection.



- Data Analysis:
  - Analyze the resulting diffractogram using appropriate software.
  - Compare the peak positions (d-spacings) and intensities to reference patterns from crystallographic databases (e.g., ICDD, COD) to confirm the polymorphic form (α or β).
  - Perform Rietveld or Le Bail refinement to determine lattice parameters if high-resolution data is available.

## Visualized Workflows and Relationships Logical Relationship: Phase Transition

**Ammonium carbamate** undergoes a pressure-induced phase transition from the  $\alpha$ -polymorph to the  $\beta$ -polymorph. This relationship is critical for understanding its behavior under various industrial or geological conditions.

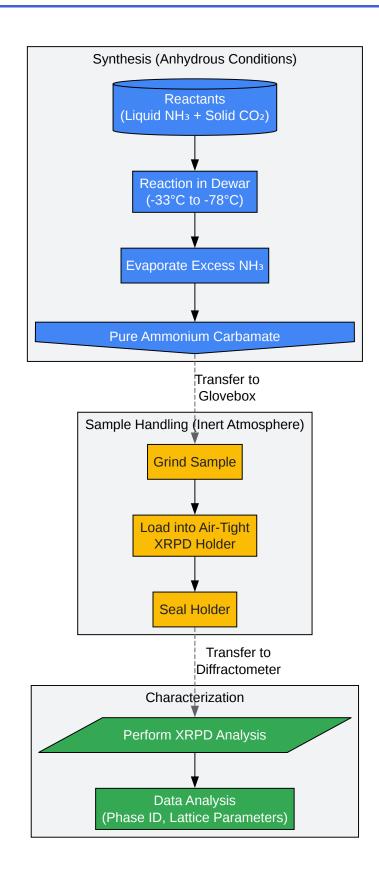
Click to download full resolution via product page

Caption: Pressure-induced polymorphic transition of ammonium carbamate.

### **Experimental Workflow: Synthesis and Characterization**

The following diagram outlines the key steps for the laboratory synthesis and subsequent structural characterization of **ammonium carbamate**.





Click to download full resolution via product page

Caption: Experimental workflow for synthesis and XRPD characterization.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ammonium carbamate Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ammonium Carbamate | CH3NO2.H3N | CID 517232 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal structure of ammonium carbamate polymorphs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072881#crystal-structure-of-ammonium-carbamate-polymorphs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com